5-Bromo-2-propoxybenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-propoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIRLYISEHSNAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 5 Bromo 2 Propoxybenzamide
Retrosynthetic Analysis and Strategic Approaches to 5-Bromo-2-propoxybenzamide
Key Precursors and Building Blocks in this compound Synthesis
The primary precursors for the synthesis of this compound can be identified by dissecting its core structure: a substituted benzene (B151609) ring. The essential building blocks include a source for the benzamide (B126) moiety, a brominating agent, and a propoxy group donor. Commercially available starting materials like salicylamide (B354443) or 2-hydroxybenzamide serve as a common foundation. Alternatively, 2-bromobenzoic acid can be a starting point. The propoxy group is typically introduced using a propyl halide, such as propyl bromide or 1-iodopropane.
| Precursor/Building Block | Role in Synthesis |
| Salicylamide | Provides the foundational benzamide structure. |
| 2-Hydroxybenzamide | An alternative to salicylamide for the benzamide core. |
| 2-Bromobenzoic acid | A precursor for forming the benzamide through amidation. |
| Propyl bromide | Source of the propoxy group via Williamson ether synthesis. |
| 1-Iodopropane | An alternative reagent for introducing the propoxy group. |
| Bromine | The brominating agent for introducing the bromo substituent. |
Convergent and Linear Synthetic Route Design for this compound
Synthetic strategies can be broadly categorized as either linear or convergent. differencebetween.com
Classical Synthetic Routes to this compound
Traditional methods for synthesizing benzamides and their derivatives have been well-established in organic chemistry.
Esterification and Amidation Strategies for Benzamide Moiety Formation
The formation of the benzamide group is a critical step. When starting from a benzoic acid derivative, amidation is necessary. This can be achieved by first converting the carboxylic acid to a more reactive species like an acyl chloride using thionyl chloride, which is then reacted with ammonia (B1221849). d-nb.info Alternatively, direct amidation of esters with amines can be employed, sometimes catalyzed by substances like iodine. jst.go.jp Modern methods also include copper-catalyzed amidation reactions. researchgate.net
Bromination and Alkoxylation Methods for this compound
Bromination: The introduction of a bromine atom onto the benzene ring is typically achieved through electrophilic aromatic substitution. The reaction of benzamide with bromine in the presence of a base like potassium hydroxide (B78521) can lead to the formation of bromo-substituted benzamides. doubtnut.com Peptide-catalyzed bromination has also been explored for achieving enantioselective synthesis of atropisomeric benzamides. nih.gov
Alkoxylation: The introduction of the propoxy group is commonly accomplished via a Williamson ether synthesis, where a hydroxyl group on the benzene ring is deprotonated with a base to form an alkoxide, which then reacts with a propyl halide. Palladium-catalyzed C-H bond activation has emerged as a more advanced method for the ortho-alkoxylation of benzamides. acs.orgresearchgate.net This technique can offer high regioselectivity under mild conditions.
Novel and Green Synthetic Approaches for this compound
In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. For the synthesis of compounds like this compound, this includes exploring one-pot syntheses and catalytic reactions that minimize waste and energy consumption. For instance, the use of catalysts like palladium or copper can enable reactions to proceed under milder conditions and with higher atom economy. researchgate.netacs.org The development of solvent-free reaction conditions, such as using molecular iodine as a catalyst for amidation, also represents a step towards greener chemistry. jst.go.jp While specific green synthesis routes for this compound are not extensively documented, the principles of green chemistry are increasingly being applied to the synthesis of related benzamide derivatives.
Catalytic and Organocatalytic Methods in this compound Synthesis
The construction of the this compound scaffold typically involves the formation of an ether linkage and an amide bond. Both catalytic and organocatalytic methods offer elegant solutions for these transformations.
A plausible synthetic route commences with a nucleophilic aromatic substitution (SNAr) or a copper-catalyzed Ullmann condensation to form the 2-propoxy ether linkage, followed by amidation of a carboxylic acid or its derivative. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed for the direct formation of the C-N bond. wikipedia.orgwikipedia.orgiitk.ac.inbyjus.comwikipedia.orgorganic-chemistry.org
Catalytic Approaches:
A common strategy involves the propoxylation of a 5-bromo-2-hydroxybenzonitrile (B1273605) or a related benzoic acid derivative, followed by conversion of the nitrile or acid to the primary amide. The Ullmann condensation, for instance, can be used to couple an aryl halide with an alcohol. wikipedia.orgiitk.ac.inbyjus.comwikipedia.orgorganic-chemistry.org In the context of this compound synthesis, this could involve the reaction of 2,5-dibromobenzonitrile (B1588832) with sodium propoxide in the presence of a copper catalyst.
The Buchwald-Hartwig amination offers a powerful tool for the formation of the C-N bond. wikipedia.orgorganic-chemistry.orgpurdue.eduorgsyn.orgrsc.org This palladium-catalyzed cross-coupling reaction can be envisioned to occur between a 5-bromo-2-propoxyaryl halide (or triflate) and an ammonia equivalent. The choice of phosphine (B1218219) ligand is crucial for the efficiency of this transformation, with sterically hindered biaryl phosphine ligands often providing superior results. wikipedia.org
A hypothetical catalytic synthesis is outlined below:
Scheme 1: Plausible Catalytic Synthesis of this compound
Step 1: Propoxylation (Ullmann Condensation)
Starting Material: 5-Bromo-2-fluorobenzonitrile (B68940)
Reagents: 1-Propanol, Sodium Hydride (NaH), Copper(I) Iodide (CuI), N,N-Dimethylformamide (DMF)
Product: 5-Bromo-2-propoxybenzonitrile (B1286547)
Step 2: Hydrolysis
Starting Material: 5-Bromo-2-propoxybenzonitrile
Reagents: Sodium Hydroxide (NaOH), Water/Ethanol
Product: 5-Bromo-2-propoxybenzoic acid
Step 3: Amidation
Starting Material: 5-Bromo-2-propoxybenzoic acid
Reagents: Oxalyl chloride, followed by aqueous Ammonia
Product: this compound
Organocatalytic Methods:
Organocatalysis has emerged as a powerful strategy in asymmetric synthesis and for promoting various organic transformations without the need for metal catalysts. beilstein-journals.orgnih.govd-nb.infobeilstein-journals.orgresearchgate.net For the synthesis of benzamides, organocatalysts can be employed in the amidation step. For instance, bifunctional organocatalysts bearing both a hydrogen-bond donating moiety (like a urea (B33335) or thiourea) and a basic site (like a tertiary amine) can activate both the carboxylic acid and the amine, facilitating amide bond formation. beilstein-journals.orgd-nb.infobeilstein-journals.org While direct application to this compound is not extensively documented, the principles of organocatalytic amidation are applicable.
A potential organocatalytic approach for the final amidation step is presented in the following table:
| Step | Transformation | Starting Materials | Reagents and Conditions | Product |
| 1 | Propoxylation | 5-Bromo-2-hydroxybenzoic acid | 1-Bromopropane, K2CO3, DMF | 5-Bromo-2-propoxybenzoic acid |
| 2 | Organocatalytic Amidation | 5-Bromo-2-propoxybenzoic acid | Ammonium carbamate, Bifunctional thiourea (B124793) catalyst, Toluene, Heat | This compound |
Flow Chemistry and Continuous Synthesis Techniques Applied to this compound
Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automated, multi-step synthesis. rsc.orgnih.govnumberanalytics.comthieme-connect.comresearchgate.netrsc.orgrsc.orgnih.govresearchgate.netacs.orgresearchgate.net While a specific continuous flow synthesis for this compound has not been detailed in the literature, the principles of flow chemistry can be readily applied to its production.
A hypothetical multi-step continuous flow process could involve the sequential transformation of a starting material through packed-bed reactors containing immobilized reagents or catalysts. For instance, a flow system could be designed where 5-bromo-2-fluorobenzonitrile is first passed through a heated column containing a solid-supported base and propanol (B110389) to effect the propoxylation. The resulting stream containing 5-bromo-2-propoxybenzonitrile could then be directed to a microreactor for in-line hydrolysis, followed by an amidation module.
Table: Hypothetical Parameters for Continuous Flow Synthesis of this compound
| Parameter | Propoxylation Module | Hydrolysis Module | Amidation Module |
| Reactor Type | Packed-bed reactor with polymer-supported base | Heated microreactor | Microreactor with in-line mixing |
| Temperature | 100-150 °C | 150-200 °C | 80-120 °C |
| Pressure | 10-20 bar | 20-30 bar | 10-20 bar |
| Residence Time | 5-15 minutes | 10-20 minutes | 2-10 minutes |
| Catalyst/Reagent | Immobilized K2CO3 | Aqueous NaOH | EDC/HOBt solution |
| Solvent | Acetonitrile | Water/Acetonitrile | Dichloromethane |
This approach would allow for the rapid synthesis of the target compound with minimal manual intervention and enhanced process control. nih.gov
Microwave-Assisted and Sonochemical Syntheses of this compound
Microwave-Assisted Synthesis:
Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, often leading to higher yields and purer products compared to conventional heating. researchgate.net The synthesis of benzamides is amenable to microwave-assisted conditions, particularly for steps like amide bond formation and palladium-catalyzed cross-coupling reactions.
For the synthesis of this compound, a microwave reactor could be used to accelerate the amidation of 5-bromo-2-propoxybenzoic acid with an ammonia source. The rapid heating provided by microwaves can overcome the activation energy barrier for this transformation more efficiently than conventional heating methods.
Table: Comparison of Conventional vs. Microwave-Assisted Amidation
| Parameter | Conventional Heating | Microwave-Assisted |
| Reaction Time | 6-12 hours | 10-30 minutes |
| Temperature | 100 °C (reflux) | 120 °C |
| Yield | Moderate | Good to Excellent |
| Solvent | Toluene | N,N-Dimethylformamide (DMF) |
Sonochemical Synthesis:
Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. ijariie.comsid.irsci-hub.senih.govimist.ma The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields. ijariie.comsid.irsci-hub.se
The synthesis of amides from nitriles can be effectively promoted by ultrasound. ijariie.comsid.ir Therefore, a sonochemical approach could be employed for the hydrolysis of 5-bromo-2-propoxybenzonitrile to the corresponding amide. The intense mixing and mass transfer induced by sonication can facilitate the interaction between the solid nitrile and the aqueous base, accelerating the reaction. ijariie.comsid.irsci-hub.senih.govimist.ma
Optimization and Scale-Up Considerations in Research Synthesis of this compound
The transition from a laboratory-scale synthesis to a larger, more robust process requires careful consideration of various factors to ensure efficiency, reproducibility, and safety. pharmafeatures.comactylis.comtheasengineers.comcatsci.comlabmanager.com
Process Parameter Optimization for Improved Yield and Purity
Optimizing the synthesis of this compound involves a systematic investigation of reaction parameters to maximize the yield of the desired product while minimizing the formation of impurities. rsc.orgacs.org Key parameters to consider include:
Catalyst and Ligand Selection: For catalytic reactions like the Buchwald-Hartwig amination or Ullmann condensation, screening different catalysts and ligands is crucial to identify the most active and selective system.
Solvent Effects: The choice of solvent can significantly impact reaction rates and selectivity. A solvent that effectively solubilizes all reactants and intermediates is generally preferred.
Temperature and Reaction Time: These parameters are often interdependent. An optimal temperature profile should be established to ensure a reasonable reaction rate without promoting decomposition or side reactions.
Stoichiometry of Reagents: The molar ratios of reactants, catalysts, and bases should be carefully optimized to ensure complete conversion of the limiting reagent and to minimize waste.
Table: Illustrative Optimization of a Hypothetical Buchwald-Hartwig Amination Step
| Entry | Palladium Source | Ligand | Base | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)2 | P(t-Bu)3 | NaOt-Bu | 80 | 65 |
| 2 | Pd2(dba)3 | XPhos | K3PO4 | 100 | 85 |
| 3 | Pd2(dba)3 | RuPhos | Cs2CO3 | 100 | 92 |
| 4 | Pd(OAc)2 | RuPhos | Cs2CO3 | 110 | 95 |
Challenges in Reproducible Research Synthesis of this compound
Reproducibility is a cornerstone of chemical synthesis, yet several factors can lead to variability in experimental outcomes, particularly in multi-step sequences. researchgate.netrsc.orgresearchgate.netbeilstein-journals.orgacs.org
Purity of Starting Materials: The presence of impurities in starting materials can inhibit catalysts or lead to the formation of undesired byproducts.
Reaction Setup and Atmosphere: Reactions sensitive to air or moisture require stringent control of the reaction atmosphere using inert gases. The efficiency of stirring and the rate of reagent addition can also influence the reaction outcome.
Work-up and Purification: Variations in extraction procedures, the amount of drying agent used, and the conditions for chromatography can all affect the final yield and purity of the product.
"Human Factor": Subtle differences in experimental technique between researchers can contribute to a lack of reproducibility.
Addressing these challenges requires detailed and transparent reporting of experimental procedures, including the source and purity of all reagents, and the precise conditions used for the reaction, work-up, and purification.
Synthesis of Deuterated and Isotopically Labeled this compound for Mechanistic Studies
Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and for use as internal standards in quantitative analytical studies. rsc.orgsymeres.comresearchgate.netnih.govacs.org The synthesis of deuterated, 13C-labeled, or 15N-labeled this compound can be achieved by incorporating the desired isotope at a specific position in one of the starting materials.
Synthesis of Deuterated this compound:
Deuterium can be introduced into the propoxy group by using a deuterated propanol (e.g., propan-1,1,2,2,3,3,3-d7-ol) in the propoxylation step. The kinetic isotope effect observed in subsequent reactions can provide insights into the mechanism of bond cleavage involving the deuterated positions. symeres.com
Synthesis of 13C- and 15N-Labeled this compound:
For mechanistic studies of the amidation step, 5-bromo-2-propoxybenzoic acid could be reacted with a 15N-labeled ammonia source (e.g., 15NH4Cl) to produce [15N]-5-Bromo-2-propoxybenzamide. To probe the mechanism of a palladium-catalyzed amination, a 13C-labeled aryl halide (e.g., 5-bromo-2-propoxy-[1-13C]-benzene) could be synthesized and used as a substrate. The fate of the isotopic label in the products and byproducts can be tracked by mass spectrometry and NMR spectroscopy to elucidate the reaction pathway. symeres.comnih.gov
Table: Proposed Precursors for Isotopically Labeled this compound
| Isotopic Label | Labeled Precursor | Synthetic Step for Label Incorporation |
| Deuterium (D) | Propan-d7-ol | Propoxylation |
| Carbon-13 (13C) | [1-13C]-2,5-Dibromobenzene | Initial starting material for multi-step synthesis |
| Nitrogen-15 (15N) | 15N-Ammonium chloride | Amidation |
Computational and Theoretical Studies on 5 Bromo 2 Propoxybenzamide
Quantum Chemical Investigations of 5-Bromo-2-propoxybenzamide
Quantum chemical investigations, often employing Density Functional Theory (DFT), are fundamental to understanding the electronic and structural properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.
The electronic structure of this compound can be elucidated through analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating regions of electrophilicity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more prone to chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the oxygen and nitrogen atoms, while the LUMO would likely be distributed across the aromatic system and the carbonyl group.
Illustrative Data for Molecular Orbital Analysis: The following table presents hypothetical HOMO-LUMO energy values for this compound, as would be determined by DFT calculations. These values are for illustrative purposes to demonstrate the typical output of such an analysis.
| Parameter | Energy (eV) |
| Highest Occupied Molecular Orbital (HOMO) | -6.5 |
| Lowest Unoccupied Molecular Orbital (LUMO) | -1.2 |
| HOMO-LUMO Energy Gap (ΔE) | 5.3 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. The MEP map illustrates regions of positive and negative electrostatic potential on the molecule's surface. Red-colored regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack. Blue-colored regions denote areas of low electron density (positive potential), which are prone to nucleophilic attack. Green areas represent neutral potential.
For this compound, the MEP would likely show a region of high negative potential around the carbonyl oxygen and the amide nitrogen, making these sites potential hydrogen bond acceptors. The hydrogen atoms of the amide group would exhibit a positive potential, identifying them as hydrogen bond donors.
The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. This compound possesses several rotatable bonds, particularly in the propoxy side chain, allowing it to adopt various conformations. Conformational analysis involves systematically rotating these bonds and calculating the potential energy of each resulting structure to identify the most stable, low-energy conformers.
This analysis helps to understand the molecule's flexibility and the preferred shapes it might adopt when interacting with a biological target. The results are typically visualized as a potential energy surface, where energy minima correspond to stable conformers. The global minimum represents the most stable conformation of the molecule.
Molecular Modeling and Docking Simulations of this compound
Molecular modeling and docking simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a larger biological molecule, typically a protein.
Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. The process involves generating a multitude of possible conformations of the ligand within the binding site and scoring them based on how well they fit and the types of intermolecular interactions they form. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
By docking this compound against a library of known protein structures, researchers can hypothesize its potential biological targets. For instance, given its chemical structure, it might be docked against enzymes or receptors known to be modulated by benzamide-containing compounds. The results would highlight the key amino acid residues in the protein's active site that are crucial for binding.
Following docking, computational methods can be used to estimate the binding affinity, which is a measure of the strength of the interaction between the ligand and the protein. A lower binding energy indicates a more stable and favorable interaction. These estimations are often calculated using scoring functions within the docking software or through more rigorous, albeit computationally expensive, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations.
Illustrative Data for Docking and Binding Affinity: The following table provides a hypothetical example of docking results for this compound against three potential protein targets. The binding affinity is given in kcal/mol. This data is purely illustrative.
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Protein A | -8.2 | Tyr123, Ser245, Phe301 |
| Protein B | -7.5 | Leu56, Val89, Ile102 |
| Protein C | -6.9 | Asp150, Arg200, Gln210 |
These computational predictions are invaluable for prioritizing compounds for further experimental testing in the drug discovery process.
Rational Design Principles for this compound Analogues
The rational design of analogues for a given chemical scaffold, such as this compound, is heavily reliant on computational methodologies that elucidate the relationship between molecular structure and biological activity. A primary tool in this endeavor is the Quantitative Structure-Activity Relationship (QSAR) analysis. nih.gov QSAR models establish a mathematical correlation between the physicochemical properties of a series of compounds and their observed biological activities. For the benzamide (B126) class, studies have shown that antimicrobial activity can be effectively modeled using topological descriptors and molecular connectivity indices. nih.gov These models help in understanding the structural characteristics that govern the compound's efficacy.
Pharmacophore modeling is another cornerstone of rational drug design. researchgate.net A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. For instance, a five-point pharmacophore model developed for aminophenyl benzamide derivatives identified two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor as critical features for activity. researchgate.net Such a model serves as a 3D query for screening virtual libraries to find novel, structurally diverse compounds or for guiding the modification of an existing scaffold like this compound.
Key principles derived from these computational studies for designing novel benzamide analogues often include:
Hydrophobicity: The hydrophobic character of the molecule is frequently identified as a crucial factor for biological activity. researchgate.net Modifying the propoxy group or the aromatic ring of this compound with different substituents could modulate its lipophilicity to enhance target engagement or membrane permeability.
Hydrogen Bonding Capacity: The amide group in the benzamide scaffold is a key hydrogen bond donor and acceptor. The design of analogues often focuses on preserving or enhancing these interactions with the target protein. mdpi.com
Steric Factors: The size and shape of substituents can significantly influence binding affinity. QSAR studies on N-((3-Benzamido-4-oxo-3,4-Dihydroquinazolin 2-yl) methyl)-N-(substituted) phenyl benzamides have indicated that steric properties are important for their inhibitory activity. igi-global.com
Electronic Properties: The introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution of the molecule, influencing its interaction with the target. For some benzamide series, electron-withdrawing groups have been shown to have a negative influence on inhibitory potency. researchgate.net
By applying these principles, medicinal chemists can systematically modify the this compound structure—for example, by altering the substituents on the phenyl ring, changing the length or nature of the alkoxy chain, or replacing the amide group with bioisosteres—to optimize its pharmacological profile.
Table 1: Key Physicochemical Descriptors in Benzamide QSAR Models
| Descriptor Type | Specific Descriptor Example | Influence on Activity | Reference |
| Topological | Molecular Connectivity Index (e.g., 2χ) | Correlates with antimicrobial activity. | nih.gov |
| Electronic | Dipole Moment | Influences interactions with polar residues in a binding site. | scispace.com |
| Hydrophobic | LogP / LogD | Crucial for membrane permeability and hydrophobic interactions. | researchgate.netigi-global.com |
| Steric | Kier's Shape Index (κa1) | Describes molecular shape, which is critical for binding pocket fit. | nih.gov |
| Quantum Chemical | HOMO/LUMO Energies | Relates to molecular reactivity and charge transfer capabilities. | nih.govresearchgate.net |
Molecular Dynamics Simulations of this compound in Biological Environments
Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. dntb.gov.ua Applying MD simulations to this compound can provide profound insights into its behavior in complex biological systems, such as in aqueous solution or near a cell membrane, which is not readily achievable through static modeling alone. dntb.gov.ua These simulations solve Newton's equations of motion for a system of interacting particles, generating a trajectory that reveals the time evolution of the system's conformations and interactions.
When placed in a solvent system, such as a box of explicit water molecules, MD simulations can reveal the conformational preferences and flexibility of this compound. The simulation tracks the molecule's movements, from bond vibrations and angle bending to the rotation of the propoxy tail and the amide group.
Key analyses from such simulations include:
Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms over time, providing a measure of the molecule's structural stability. A stable RMSD trajectory suggests that the molecule has reached an equilibrium conformation.
Solvent Interactions: The simulation explicitly models hydrogen bonds and other non-covalent interactions between this compound and surrounding water molecules. The pattern of solvation sheds light on the molecule's solubility and how its functional groups are exposed for potential interactions with a biological target.
To understand how this compound might approach and interact with a cell, MD simulations can be performed with the molecule in the presence of a model lipid bilayer, typically composed of phospholipids (B1166683) like dioleoylphosphatidylcholine (DOPC). rsc.org These simulations can predict whether the compound is likely to passively diffuse across the membrane or associate with its surface.
Important insights gained from these simulations include:
Penetration Depth: The simulation can calculate the free energy profile of moving the molecule from the aqueous phase into the hydrophobic core of the membrane. This reveals the most energetically favorable position of the compound relative to the lipid headgroups and acyl chains.
Orientation and Conformation: The dynamics reveal the preferred orientation of this compound at the membrane interface. For example, the polar benzamide headgroup may anchor itself near the polar lipid headgroups via hydrogen bonds, while the more nonpolar bromophenyl and propoxy moieties partition into the hydrophobic core.
Effect on Membrane Properties: The presence of the small molecule can perturb the local structure of the lipid bilayer. Analyses can show changes in membrane thickness, lipid chain order, and lateral diffusion of lipids, indicating how the compound might alter membrane fluidity or integrity. rsc.org
In Silico Prediction Methodologies for this compound's Interactions
In silico methodologies are essential for predicting and analyzing the potential interactions of this compound with biological macromolecules, primarily proteins. These computational tools enable the rapid screening of potential targets and provide a structural basis for understanding binding mechanisms, thereby guiding experimental efforts.
Before a specific interaction can be predicted, the characteristics of the potential binding site on a target protein must be assessed. Computational solvent mapping is a powerful technique for this purpose. nih.gov This method involves computationally "painting" the protein surface with small molecular probes (e.g., ethanol, acetone, methylamine) to identify regions that have a high affinity for these fragments. researchgate.net The clusters of these probes, known as "hot spots," indicate regions that are major contributors to the binding free energy and are likely to be druggable. nih.govresearchgate.net
Once a potential binding pocket is identified, molecular docking is used to predict the preferred binding mode of this compound. Docking algorithms sample a vast number of possible conformations and orientations of the ligand within the binding site and use a scoring function to rank them. A successful docking pose will typically exhibit:
Favorable Intermolecular Interactions: This includes hydrogen bonds between the amide group and polar residues (e.g., Serine, Aspartate), π-π stacking between the aromatic ring and residues like Tyrosine or Phenylalanine, and hydrophobic interactions involving the propoxy group and nonpolar residues. semanticscholar.org
High Shape Complementarity: The ligand should fit snugly into the binding pocket without significant steric clashes.
Low Binding Energy Score: The scoring function provides an estimate of the binding free energy, with lower values indicating a more favorable interaction.
For example, docking studies of other benzamide derivatives have identified key interactions, such as salt bridges with charged residues (e.g., Aspartate, Glutamate) and hydrogen bonds, which are critical for their affinity. mdpi.com Such an analysis for this compound would pinpoint specific amino acid residues crucial for its binding.
Table 2: Common Interaction Types Predicted by In Silico Methods
| Interaction Type | Ligand Functional Group (Example) | Protein Residue (Example) | Computational Method |
| Hydrogen Bond | Amide (-CONH2) | Serine, Aspartate, Glutamate | Docking, MD Simulation |
| π-π Stacking | Phenyl Ring | Tyrosine, Phenylalanine, Tryptophan | Docking |
| Hydrophobic | Propoxy Chain (-OCH2CH2CH3) | Leucine, Valine, Isoleucine | Docking, MD Simulation |
| Halogen Bond | Bromo (-Br) | Carbonyl Oxygen (backbone) | Advanced Docking, QTAIM |
| Ionic / Salt Bridge | (If ionized) | Aspartate, Glutamate, Lysine | Docking, MD Simulation |
Predictive models, particularly QSAR models, are fundamental for understanding the broader benzamide class and forecasting the activity of novel analogues like derivatives of this compound. nih.gov These models are built by correlating calculated molecular descriptors of a series of known benzamide compounds with their experimentally measured biological activities. archivepp.comnih.gov
The development of a predictive QSAR model typically involves:
Dataset Assembly: A set of benzamide derivatives with a range of biological activities (e.g., IC50 values) is collected. nih.gov
Descriptor Calculation: For each molecule, a wide array of physicochemical, topological, and electronic descriptors is calculated.
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation linking a subset of the most relevant descriptors to the biological activity. igi-global.com
Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation, q²) and external validation sets (using compounds not included in the model-building process, r²pred). igi-global.com
For various benzamide series, QSAR models have successfully identified key determinants of activity. For instance, 3D-QSAR studies on benzamide derivatives as glucokinase activators showed a high correlation between the atom-based and field-based properties and the observed activity, with R² values greater than 0.98. nih.gov Similarly, models for HDAC inhibitors suggested that hydrophobic character is crucial for activity, while electron-withdrawing groups have a negative impact. researchgate.net These existing models for the benzamide class provide a robust framework for predicting the potential activity of this compound and rationally designing next-generation compounds with improved potency. researchgate.net
Molecular Interaction Studies and Preclinical Mechanistic Research of 5 Bromo 2 Propoxybenzamide
In Vitro Receptor Binding Profiling and Ligand-Target Interactions of 5-Bromo-2-propoxybenzamide
No publicly available studies were identified that have characterized the in vitro receptor binding profile of this compound. While the methodologies for such studies are well-established, their specific application to this compound has not been reported in the accessible scientific literature.
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. giffordbioscience.com This technique involves using a radioactively labeled ligand that is known to bind to the receptor of interest and measuring how the unlabeled compound (in this case, this compound) competes with the radioligand for binding. sygnaturediscovery.com This competition allows for the calculation of the binding affinity (Ki) of the test compound. giffordbioscience.com However, a search of scientific databases and literature reveals no published data from radioligand binding assays conducted on this compound. Therefore, its receptor affinity profile remains uncharacterized.
Competitive Binding Studies with Known Agonists and Antagonists
Competitive binding studies are crucial for understanding how a new compound interacts with a receptor relative to known ligands, such as agonists and antagonists. giffordbioscience.com These experiments can elucidate whether the compound binds to the same site as these known agents and can provide insights into its potential functional activity. sygnaturediscovery.com There are no available research articles or data that describe competitive binding studies performed with this compound against any known receptor agonists or antagonists.
Allosteric Modulation Investigations of Receptor Function
Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site of the endogenous ligand. nih.gov This binding can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the receptor's response to the endogenous ligand. nih.gov Investigations into the potential allosteric modulatory effects of this compound on any receptor function have not been reported in the scientific literature.
Enzyme Inhibition and Activation Studies of this compound
The effect of this compound on enzyme activity is another area where public domain data is absent. Enzyme inhibition and activation studies are fundamental in preclinical drug discovery to identify potential therapeutic targets and understand off-target effects. nih.gov
Kinetic Analysis of Enzyme-Mediated Reactions
Kinetic analysis of enzyme-mediated reactions in the presence of an inhibitor or activator can reveal the mechanism of action, such as whether the compound is a competitive, non-competitive, or uncompetitive inhibitor. nih.gov This typically involves measuring reaction rates at various substrate and inhibitor concentrations. No studies detailing the kinetic analysis of enzyme reactions in the presence of this compound have been published.
Identification of Target Enzymes and Isoforms
A critical step in understanding the pharmacological profile of a compound is the identification of its specific enzyme targets and the isoforms it may affect. This is often achieved through broad screening panels followed by more focused enzymatic assays. There is no information available in the public scientific literature that identifies any target enzymes or specific isoforms that are modulated by this compound.
The provided search results contain information on:
Structurally related but distinct compounds , such as 5-bromo-2-hydroxy-benzamide derivatives, 2-phenoxybenzamides, and other benzamide (B126) analogues.
General methodologies , such as the principles of cell-based assays, signal transduction pathways, and the use of isolated organ bath preparations.
However, there is no specific information available that details the investigation of "this compound" in the context of the requested outline. To generate content for the specified sections—such as "Signal Transduction Pathway Investigation in Cultured Cells" or "Cell-Based Assays for Investigating Cellular Responses to this compound"—would require speculating and incorrectly attributing findings from other compounds, which would be scientifically inaccurate and violate the core instructions of the request.
Therefore, a detailed and factual article focusing solely on "this compound" as per the provided structure cannot be created.
Structure-Activity Relationship (SAR) Elucidation of this compound and Analogues from a Mechanistic Perspective
Identification of Key Pharmacophores and Structural Motifs
Pharmacophore modeling is a crucial step in understanding the interaction of a molecule like this compound with its biological target. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For substituted benzamides, several key pharmacophoric features have been identified that are likely relevant to this compound.
A typical pharmacophore model for a benzamide derivative might include:
Aromatic Ring: The benzene (B151609) ring serves as a central hydrophobic scaffold.
Hydrogen Bond Acceptor: The oxygen atom of the carbonyl group in the benzamide moiety is a potent hydrogen bond acceptor.
Hydrogen Bond Donor: The amide (-NH) group can act as a hydrogen bond donor.
Hydrophobic Features: The propoxy group at the 2-position and the bromo group at the 5-position contribute to the molecule's hydrophobicity and can engage in van der Waals interactions with the target protein.
In a study on benzamide analogues as FtsZ inhibitors, a five-featured pharmacophore model was developed which included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. bohrium.comnih.gov This model highlights the importance of the spatial arrangement of these features for biological activity. For this compound, the key structural motifs contributing to its pharmacophoric profile would be the substituted phenyl ring, the carboxamide linker, and the specific substituents (bromo and propoxy groups). The relative orientation of these groups is critical for fitting into the binding pocket of a target receptor.
Table 1: Potential Pharmacophoric Features of this compound
| Feature | Structural Motif | Potential Interaction |
| Aromatic Ring | Phenyl group | π-π stacking, hydrophobic interactions |
| Hydrogen Bond Acceptor | Carbonyl oxygen | Hydrogen bonding with receptor residues |
| Hydrogen Bond Donor | Amide nitrogen | Hydrogen bonding with receptor residues |
| Halogen Bond Donor | Bromo group | Halogen bonding with electron-rich atoms |
| Hydrophobic Pocket | Propoxy group | Hydrophobic interactions |
Impact of Substituent Modifications on Molecular Interactions
The nature and position of substituents on the benzamide scaffold have a profound impact on molecular interactions and, consequently, on biological activity. Structure-activity relationship (SAR) studies on various benzamide series have provided valuable insights into how modifications can tune the pharmacological profile.
Alkoxy Group at Position 2: The 2-propoxy group in this compound is a key feature. Studies on related 2-alkoxybenzamides have shown that the size and nature of the alkoxy group can influence binding affinity and selectivity. mdpi.comresearchgate.net For instance, in a series of 4-amino-5-chloro-2-ethoxybenzamides, the ethoxy group was found to be important for their gastroprokinetic activity. nih.gov The propoxy group in this compound likely occupies a hydrophobic pocket in its target protein, and variations in the length or branching of this alkyl chain could significantly alter binding affinity.
Bromo Group at Position 5: The bromine atom at the 5-position can influence the molecule's properties in several ways. It is an electron-withdrawing group, which can affect the electronic distribution of the aromatic ring and the acidity of the amide proton. Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the binding site, which can enhance binding affinity and specificity. The position and nature of the halogen have been shown to be critical in the SAR of many biologically active molecules.
Amide Moiety: Modifications to the amide group, such as N-alkylation or N-arylation, are common strategies to modulate the properties of benzamide derivatives. researchgate.net These changes can alter the hydrogen bonding capacity and introduce new steric and electronic interactions, leading to changes in activity.
Research on 2-phenoxybenzamides has demonstrated that the substitution pattern on the anilino part of the molecule, as well as the size of the substituents, strongly influences antiplasmodial activity and cytotoxicity. mdpi.comresearchgate.net This underscores the importance of systematic modifications to explore the SAR of new benzamide derivatives like this compound.
Table 2: Predicted Impact of Substituent Modifications on this compound Activity
| Modification | Potential Impact on Interaction | Predicted Effect on Activity |
| Varying the length of the 2-alkoxy chain | Altered fit in hydrophobic pocket | Could increase or decrease affinity |
| Replacing the 5-bromo with other halogens | Modified halogen bonding and electronics | Potential for improved selectivity and potency |
| N-alkylation of the amide | Altered hydrogen bonding and steric bulk | May change receptor subtype selectivity |
Theoretical Frameworks for SAR Analysis (e.g., QSAR modeling methodologies)
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the biological activity of a series of compounds with their physicochemical properties. For a novel compound like this compound, QSAR studies would be instrumental in understanding its mechanism of action and in designing more potent analogues.
A typical QSAR study on a series of benzamide derivatives would involve the following steps:
Data Set Generation: Synthesis and biological evaluation of a series of analogues of this compound with systematic variations in substituents.
Descriptor Calculation: Calculation of a wide range of molecular descriptors for each analogue, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors.
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical model that relates the descriptors to the biological activity.
Model Validation: Rigorous validation of the QSAR model using internal (e.g., cross-validation) and external validation techniques to ensure its predictive power.
For instance, a 3D-QSAR study on benzamide analogues as FtsZ inhibitors resulted in a statistically significant model with good correlation coefficients, demonstrating the utility of this approach in understanding the SAR of this class of compounds. bohrium.comnih.gov Similarly, QSAR studies on substituted benzamides for antimicrobial activity have shown that topological descriptors can effectively model their biological activity. nih.gov
The generated QSAR models can provide contour maps that visualize the regions around the molecule where certain properties (e.g., steric bulk, positive/negative charge) are favorable or unfavorable for activity. This information is invaluable for the rational design of new derivatives of this compound with improved therapeutic potential.
Derivatization and Analog Synthesis of 5 Bromo 2 Propoxybenzamide
Design Principles for Novel 5-Bromo-2-propoxybenzamide Analogues
The rational design of new analogues is guided by established medicinal chemistry principles, including bioisosteric replacement and the systematic exploration of substituent effects to optimize molecular properties and potential biological activity.
Bioisosterism involves the substitution of a functional group with another that has similar physical or chemical properties, with the goal of enhancing the compound's potency, selectivity, metabolic stability, or pharmacokinetic profile. mdpi.comacs.org The amide bond in the benzamide (B126) core is a primary target for such modifications due to its potential susceptibility to enzymatic cleavage in vivo. cambridgemedchemconsulting.com Various bioisosteric replacements can be considered to mimic the amide bond's geometry and electronic properties while offering improved stability. cambridgemedchemconsulting.comnih.gov
Key strategies include replacing the amide linkage with metabolically robust heterocyclic rings such as 1,2,3-triazoles, oxadiazoles, or pyrazoles. nih.gov These five-membered rings can act as non-classical bioisosteres, preserving the relative orientation of the flanking aromatic and side-chain moieties. mdpi.com For instance, the 1,2,3-triazole ring is a well-established amide surrogate that is resistant to hydrolysis and can be synthesized efficiently via copper-catalyzed "click" chemistry. cambridgemedchemconsulting.comnih.gov Another approach is the use of sulfonamides as classical bioisosteres, although care must be taken as this can sometimes negatively impact solubility. cambridgemedchemconsulting.com The selection of a suitable bioisostere is critical for maintaining or improving interactions with a biological target. mdpi.com
| Bioisostere | Rationale for Replacement | Potential Advantages | Reference |
|---|---|---|---|
| 1,2,3-Triazole | Mimics the amide bond vector and dipole moment; non-classical isostere. | Increased metabolic stability against proteases and hydrolysis. | cambridgemedchemconsulting.comnih.gov |
| Oxadiazole | Acts as a hydrogen bond acceptor and maintains rigid conformation. | Improves pharmacokinetic properties and can enhance potency. | nih.gov |
| Sulfonamide | Classical bioisostere that can alter hydrogen bonding capacity. | May improve metabolic stability, but can impact solubility. | cambridgemedchemconsulting.com |
| Biphenyl | Replaces the entire benzamide core to increase stability against enzymatic cleavage. | Demonstrated to improve stability in certain classes of compounds. | nih.gov |
Systematic modification of substituents on the aromatic ring and the alkoxy side chain allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. At the aromatic position, the bromine atom at the C5 position serves as a key handle for introducing diverse functionalities. Its replacement with other groups can significantly alter the molecule's properties. For instance, introducing electron-withdrawing or electron-donating groups can modulate the acidity of the amide N-H and influence binding interactions.
Synthetic Methodologies for Diversifying the this compound Scaffold
The chemical structure of this compound allows for a range of synthetic transformations to generate a diverse library of analogues. Modern catalytic methods and classical reactions provide a robust toolbox for these modifications.
The bromine atom on the aromatic ring is ideally suited for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov Reactions such as the Suzuki-Miyaura coupling can be used to introduce a wide variety of aryl or heteroaryl groups at the C5 position by reacting the parent compound with an appropriate boronic acid or ester. Similarly, the Heck reaction allows for the introduction of alkenyl substituents. The Buchwald-Hartwig amination provides a route to install primary or secondary amines, significantly expanding the chemical space. These reactions are known for their high functional group tolerance, allowing for the late-stage functionalization of complex molecules. nih.govmdpi.com
The propoxy side chain can be varied by starting from the precursor 5-bromo-2-hydroxybenzamide and performing Williamson ether synthesis with a range of alkyl halides. This allows for the introduction of longer, branched, or cyclic alkyl groups at the 2-position. Furthermore, the amide nitrogen itself can be a point of diversification. While direct N-alkylation can be challenging, it is possible under specific conditions. More commonly, variations are achieved by synthesizing the benzamide from 5-bromo-2-propoxybenzoic acid and a diverse set of primary or secondary amines, leading to a wide array of N-substituted analogues.
Preliminary In Vitro Screening of Novel this compound Analogues
Following the synthesis of a library of novel analogues, a preliminary in vitro screening cascade is essential to identify promising compounds for further development. The specific assays employed would depend on the therapeutic target or application of interest. A hypothetical screening process could involve a primary assay to measure the direct interaction with a target, followed by secondary assays to assess functional activity and cellular effects.
For example, if the target is a specific enzyme, a primary screen might involve an enzyme inhibition assay to determine the half-maximal inhibitory concentration (IC₅₀) for each compound. Hits from this primary screen would then be subjected to further testing. This could include cell-based assays to confirm activity in a more biologically relevant context and preliminary metabolic stability assays using liver microsomes to provide an early indication of the compound's pharmacokinetic potential.
| Compound ID | Modification | Primary Screen (IC₅₀, µM) | Cellular Activity (EC₅₀, µM) | Metabolic Stability (% remaining after 1 hr) |
|---|---|---|---|---|
| Parent-001 | This compound | 15.2 | > 50 | 45% |
| Analog-A01 | C5-phenyl (Suzuki coupling) | 8.5 | 25.1 | 30% |
| Analog-B04 | 2-isobutoxy side chain | 12.1 | 42.5 | 65% |
| Analog-C07 | Amide replaced with 1,2,3-triazole | 9.8 | 18.9 | 88% |
| Analog-D02 | C5-(4-pyridyl) (Suzuki coupling) | 2.3 | 5.6 | 52% |
High-Throughput Screening Methodologies for Biological Activity
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their biological or biochemical activity. nanobioletters.com For derivatives of this compound, HTS assays would be designed based on the predicted or known biological targets of the broader benzamide class of molecules. Given that various benzamide derivatives have shown antimicrobial, anti-inflammatory, and enzyme-inhibitory activities, initial HTS campaigns could be tailored to these areas. nih.govjuniperpublishers.com
A typical HTS workflow for this compound derivatives would involve the following steps:
Compound Library Preparation : A diverse library of this compound analogs would be synthesized, with systematic modifications to the core structure. These modifications could include alterations of the propoxy group, substitutions on the phenyl ring, and modifications of the amide functionality.
Assay Development : Miniaturized assays, compatible with robotic handling and analysis in microtiter plates (e.g., 384- or 1536-well formats), are developed. These assays are designed to produce a measurable signal (e.g., fluorescence, luminescence, or absorbance) that correlates with the biological activity of interest.
Automated Screening : The library of compounds is then screened using automated robotic systems that dispense the compounds into the assay plates, add necessary reagents, and measure the output signal.
Data Analysis : The large datasets generated from the HTS are analyzed to identify "hits" - compounds that exhibit a desired level of activity.
Illustrative HTS Data for Antimicrobial Activity:
The following interactive table represents hypothetical HTS data for a library of this compound derivatives screened for activity against Staphylococcus aureus. The percentage of inhibition of bacterial growth is measured.
| Derivative ID | Structure Modification | Concentration (µM) | % Inhibition |
| BBP-001 | Unmodified | 10 | 5.2 |
| BBP-002 | 4-fluoro substitution | 10 | 65.8 |
| BBP-003 | N-methyl amide | 10 | 12.3 |
| BBP-004 | 2-fluoropropoxy chain | 10 | 45.1 |
| BBP-005 | 4-chloro substitution | 10 | 72.4 |
Primary Receptor Binding or Enzyme Assays for Initial Activity Assessment
Following the identification of "hits" from HTS, primary assays are employed for initial activity assessment and confirmation. These assays are typically more specific and provide quantitative data on the potency and efficacy of the compounds. The choice of assay depends on the putative mechanism of action.
Receptor Binding Assays:
If the derivatives of this compound are hypothesized to act on a specific receptor, radioligand binding assays are a common method for initial assessment. These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor. The affinity of the compound for the receptor is determined by calculating its inhibition constant (Ki).
Enzyme Assays:
Many benzamide-containing compounds are known to be enzyme inhibitors. Therefore, enzyme inhibition assays are a crucial primary screening tool. These assays measure the effect of the compound on the rate of an enzyme-catalyzed reaction. The potency of the inhibitor is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme activity by 50%.
Example of a Primary Enzyme Assay:
The following table illustrates hypothetical results from a primary enzyme inhibition assay for selected this compound derivatives against a target enzyme, such as a bacterial topoisomerase.
| Derivative ID | Target Enzyme | IC50 (µM) |
| BBP-002 | S. aureus Topo IV | 15.2 |
| BBP-005 | S. aureus Topo IV | 8.9 |
| BBP-012 | S. aureus Topo IV | 2.5 |
| BBP-023 | S. aureus Topo IV | 22.1 |
Establishment of Structure-Activity Relationship (SAR) Landscapes for Derivatives (Methodologies)
The establishment of a Structure-Activity Relationship (SAR) is a critical step in the optimization of a lead compound. SAR studies aim to understand how chemical structure relates to biological activity. By systematically modifying the structure of this compound and observing the corresponding changes in activity, a predictive model can be built to guide the design of more potent and selective analogs.
Methodologies for establishing SAR landscapes include:
Systematic Analog Synthesis : A focused library of analogs is synthesized where specific parts of the this compound molecule are systematically varied. For example, the length and branching of the alkoxy chain, the nature and position of substituents on the aromatic ring, and the nature of the amide group can be altered.
Biological Testing : All synthesized analogs are tested in the relevant primary assays to determine their biological activity (e.g., IC50 or Ki values).
Data Analysis and Visualization : The data from the biological testing is compiled and analyzed. SAR is often visualized by creating tables that correlate structural features with activity.
Illustrative SAR Table for this compound Derivatives:
This table provides a hypothetical SAR for a series of derivatives based on their inhibitory activity against a target enzyme.
| Compound | R1 (at position 2) | R2 (at position 5) | R3 (Amide) | IC50 (µM) |
| This compound | -O-CH2CH2CH3 | -Br | -NH2 | 50.0 |
| Analog 1 | -O-CH2CH2CH3 | -Cl | -NH2 | 42.5 |
| Analog 2 | -O-CH2CH2CH3 | -Br | -NHCH3 | 35.2 |
| Analog 3 | -O-CH(CH3)2 | -Br | -NH2 | 65.8 |
| Analog 4 | -O-CH2CH2CH3 | -Br | -N(CH3)2 | 80.1 |
Substitution of bromine at the 5-position with chlorine may be tolerated.
N-methylation of the amide may increase potency.
Branching of the propoxy chain may decrease potency.
N,N-dimethylation of the amide may significantly decrease potency.
These initial SAR insights would then guide the next round of analog design and synthesis, with the goal of further refining the potency and other desirable properties of the lead compound.
Analytical Methodologies for Research on 5 Bromo 2 Propoxybenzamide
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatography is indispensable for separating 5-Bromo-2-propoxybenzamide from starting materials, reagents, and potential byproducts. This separation is fundamental to both quantifying the purity of the final compound and tracking the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is typically developed for purity assessment and reaction monitoring. The development of a robust method involves the systematic optimization of several key parameters to achieve adequate separation and detection.
A typical starting point for method development would involve a C18 column, which is effective for separating moderately polar organic molecules. The mobile phase generally consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components, from polar impurities to the less polar product. Detection is commonly performed using a photodiode array (PDA) or UV detector set at a wavelength where the analyte exhibits maximum absorbance, determined by its UV-Vis spectrum.
For reaction monitoring, small aliquots of the reaction mixture can be withdrawn at regular intervals, diluted, and injected into the HPLC system. By tracking the decrease in the peak area of the reactants (e.g., 5-bromosalicylamide) and the corresponding increase in the peak area of the product, the reaction kinetics can be accurately determined.
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm × 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm and 305 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Run Time | Approximately 15-20 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
While HPLC is ideal for the main product, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying volatile and semi-volatile byproducts that may form during the synthesis of this compound. hidenanalytical.com The synthesis likely involves a Williamson ether synthesis step, reacting a precursor like 5-bromosalicylamide with a propyl halide (e.g., 1-bromopropane). This reaction can generate several volatile impurities.
Potential byproducts amenable to GC-MS analysis include unreacted 1-bromopropane, dipropyl ether (from a side reaction), and propene (from an elimination reaction). tandfonline.com GC-MS analysis involves injecting a vaporized sample into a long, thin capillary column. The separation is based on the differential partitioning of compounds between the stationary phase coating the column and the inert carrier gas (e.g., helium). As components elute from the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for definitive identification by comparing the resulting mass spectra to established libraries.
Spectroscopic Methodologies for Elucidating Reaction Pathways and Intermediate Structures
Spectroscopic techniques provide detailed information about molecular structure and are essential for confirming the identity of this compound and any intermediates formed during its synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structure elucidation in organic chemistry. nih.gov It can be used not only to confirm the final structure but also for real-time monitoring of chemical reactions. researchgate.netresearchgate.net By carrying out the synthesis directly in an NMR tube, a series of ¹H NMR spectra can be acquired at regular intervals. This allows researchers to observe the disappearance of signals corresponding to the starting materials and the appearance of new signals corresponding to the product. nih.gov
For this compound, ¹H NMR would show characteristic signals for the propyl group (a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and another triplet for the methylene group attached to the oxygen). Additionally, distinct signals in the aromatic region would confirm the substitution pattern on the benzene (B151609) ring. ¹³C NMR would similarly be used to identify all unique carbon atoms in the molecule. researchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands confirming its structure. Key absorptions include N-H stretching vibrations for the primary amide, a strong C=O (Amide I band) stretch, and C-N stretching (Amide II band). The presence of the propoxy group would be confirmed by C-O-C stretching vibrations, and the aromatic ring would show C=C stretching and C-H bending vibrations.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The UV spectrum, typically recorded in a solvent like methanol or ethanol, would show maxima corresponding to the π → π* transitions of the substituted benzene ring. researchgate.net These maxima can be useful for quantitative analysis using HPLC with a UV detector.
| Spectroscopy | Functional Group / Feature | Expected Absorption Range |
|---|---|---|
| IR | N-H Stretch (Amide) | 3150–3400 cm⁻¹ (typically two bands) |
| IR | Aromatic C-H Stretch | ~3050 cm⁻¹ |
| IR | Aliphatic C-H Stretch | 2850–2960 cm⁻¹ |
| IR | C=O Stretch (Amide I) | 1640–1680 cm⁻¹ |
| IR | Aromatic C=C Stretch | 1450–1600 cm⁻¹ |
| IR | C-O-C Stretch (Ether) | 1210–1230 cm⁻¹ and 1070–1080 cm⁻¹ |
| IR | C-Br Stretch | 500–650 cm⁻¹ |
| UV-Vis | π → π* Transitions (Benzene Ring) | ~240 nm and ~305 nm |
Mass Spectrometry Techniques for Compound Identification and Mechanistic Studies
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight with high accuracy. researchgate.net When coupled with a chromatographic technique like HPLC or GC (i.e., LC-MS or GC-MS), it provides definitive identification of the compounds being analyzed.
For this compound, techniques like Electrospray Ionization (ESI) would be used to generate the protonated molecule [M+H]⁺. The high-resolution mass spectrum would confirm the elemental composition, aided by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks of nearly equal intensity separated by two mass units.
Furthermore, tandem mass spectrometry (MS/MS) can be employed for mechanistic studies. In this technique, the molecular ion is isolated and fragmented. The resulting fragmentation pattern provides a "fingerprint" that can be used to piece together the molecule's structure, confirming the connectivity of the propoxy, bromo, and amide groups to the benzene ring. This detailed structural information is invaluable for distinguishing between isomers and confirming the identity of reaction intermediates.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). azolifesciences.combioanalysis-zone.com Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can determine the mass of a molecule to several decimal places. bioanalysis-zone.com This precision allows for the determination of a compound's elemental composition, a critical step in structural confirmation. azolifesciences.com
For this compound, HRMS is used to verify its elemental formula (C10H12BrNO2). The theoretical exact mass is calculated based on the masses of its constituent isotopes. The presence of bromine is particularly significant, as its two stable isotopes, 79Br and 81Br, have a nearly 1:1 natural abundance, resulting in a characteristic isotopic pattern in the mass spectrum that serves as a clear indicator for the presence of a bromine atom in the molecule. nih.gov An instrument such as a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is capable of resolving this isotopic pattern and measuring the mass with high accuracy. nih.govacs.org
The accurate mass measurement obtained from HRMS analysis is compared against the theoretical value. A low mass error, typically in the parts-per-million (ppm) range, provides strong evidence for the correct elemental composition and, by extension, the identity of the compound. researchgate.net
Table 1: Theoretical Mass Data for this compound (C10H12BrNO2)
| Isotope Formula | Ion Type | Theoretical m/z |
|---|---|---|
| C10H1279BrNO2 | [M+H]⁺ | 274.0124 |
This interactive table allows for sorting of the data presented.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.orgnationalmaglab.orgunt.edu This process, often involving collision-induced dissociation (CID), provides a fragmentation pattern that acts as a structural fingerprint of the compound. wikipedia.org
In the analysis of this compound, the protonated molecule [M+H]⁺ is selected in the first stage of the mass spectrometer. It is then subjected to fragmentation in a collision cell. The resulting product ions are analyzed in the second stage of the mass spectrometer. The fragmentation pathways of benzamides are well-characterized and typically involve cleavages around the amide group and the aromatic ring. researchgate.net
For this compound, key fragmentation pathways are expected to include:
Loss of the propoxy group: Cleavage of the ether bond can result in the loss of a propene molecule (C3H6) or a propanol (B110389) molecule (C3H8O).
Cleavage of the amide bond: A characteristic fragmentation for benzamides is the loss of the amide group (NH2), leading to the formation of a stable benzoyl cation. researchgate.net
Loss of the entire side chain: Cleavage at the aromatic ring can result in the loss of the propoxybenzamide moiety.
Halogen-related fragmentation: The C-Br bond can also cleave, leading to the loss of a bromine radical. miamioh.eduyoutube.com
The analysis of these fragmentation patterns allows researchers to confirm the connectivity of the atoms within the molecule.
Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)
| Precursor Ion m/z | Proposed Fragment Ion | Neutral Loss | Fragment m/z |
|---|---|---|---|
| 274.01 / 276.01 | [M+H - C3H6]⁺ | Propene (42.05 Da) | 232.96 / 234.96 |
| 274.01 / 276.01 | [M+H - C3H7O]⁺ | Propoxy radical (59.05 Da) | 214.96 / 216.96 |
| 274.01 / 276.01 | [M+H - NH3]⁺ | Ammonia (B1221849) (17.03 Da) | 257.98 / 259.98 |
This interactive table presents potential fragmentation data for the compound.
Quantification Methodologies for In Vitro and Preclinical Research Samples
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed. rsc.org This technique combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of tandem mass spectrometry. rsc.org
For the trace analysis of this compound in in vitro samples, such as cell culture media or microsomal incubations, a robust LC-MS/MS method would be developed. This involves optimizing both the chromatographic separation and the mass spectrometric detection. A reversed-phase HPLC column, such as a C18, would likely be used to separate the analyte from matrix components. The mobile phase would typically consist of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium acetate to improve ionization efficiency.
The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode. In this mode, a specific precursor-to-product ion transition for this compound is monitored, which provides a high degree of selectivity and reduces background noise. A stable isotope-labeled internal standard would ideally be used to ensure the accuracy and precision of the quantification.
Table 3: Proposed LC-MS/MS Parameters for Quantification of this compound
| Parameter | Condition |
|---|---|
| LC System | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for analyte retention and separation |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | e.g., 274.0 -> 232.0 |
| Collision Energy | Optimized for maximum fragment ion intensity |
This interactive table outlines a potential set of parameters for an LC-MS/MS method.
Development of Bioanalytical Methods for Ex Vivo Tissue Analysis
Quantifying a compound in tissue samples presents unique challenges compared to liquid matrices like plasma, primarily due to the complexity of the tissue matrix and the need for efficient extraction of the analyte. researchgate.net The development of a bioanalytical method for the analysis of this compound in ex vivo tissue samples is a multi-step process that requires careful optimization and validation. researchgate.net
The initial and most critical step is tissue homogenization, where the tissue sample is mechanically disrupted to create a uniform suspension, typically in a buffered solution. nih.gov This is followed by an extraction procedure to isolate the analyte from the tissue components. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). researchgate.net The choice of extraction method depends on the physicochemical properties of the analyte and the nature of the tissue.
Once extracted, the sample is analyzed by LC-MS/MS, similar to the method described for in vitro samples. The method must be rigorously validated according to regulatory guidelines to ensure its reliability. Validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. researchgate.net
Table 4: Key Stages in Bioanalytical Method Development for Tissue Analysis
| Stage | Key Considerations |
|---|---|
| Tissue Homogenization | Selection of homogenization buffer, use of mechanical homogenizers (e.g., bead beaters, rotor-stator). |
| Analyte Extraction | Optimization of extraction solvent and pH for LLE; selection of appropriate sorbent and elution solvent for SPE. |
| LC-MS/MS Analysis | Method parameters as described in section 6.4.1, with potential modifications to mitigate matrix effects. |
| Method Validation | Assessment of accuracy, precision, selectivity, stability, matrix effect, and extraction recovery in the specific tissue matrix. |
This interactive table summarizes the critical stages for developing a bioanalytical method for tissue samples.
Future Directions and Emerging Research Avenues for 5 Bromo 2 Propoxybenzamide
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
| AI/ML Application | Objective for this compound | Potential Impact |
|---|---|---|
| Generative Molecular Design | Design novel analogs with improved efficacy and safety. | Faster identification of lead candidates with superior properties. |
| Retrosynthesis Planning | Identify and optimize synthetic routes. | Reduced development time and cost; discovery of more sustainable manufacturing processes. |
| Property Prediction | Forecast ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Early de-selection of candidates likely to fail, improving success rates. |
Exploration of Novel Biological Targets for Molecular Interaction Studies
The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. nanobioletters.com While the primary targets of this compound may be under investigation, a significant future direction is the systematic screening of this compound against novel and diverse biological targets to uncover new therapeutic applications.
Substituted benzamides have demonstrated activity against a range of targets, including:
Dopamine (B1211576) Receptors: Many benzamides, such as Sulpiride, are known to be dopamine D2 and D3 receptor antagonists, leading to their use as antipsychotic agents. researchgate.netnih.gov
Sigma-1 Receptor (S1R): This unique molecular chaperone has emerged as a promising drug target for central nervous system (CNS) disorders, and novel benzamide derivatives have been developed as S1R agonists. mdpi.com
Enzymes: Benzamides have been shown to inhibit enzymes like acetylcholinesterase (AChE), relevant for Alzheimer's disease, and carbonic anhydrases (CAs), which are targets for glaucoma and anticancer research. nih.gov
Pesticidal and Antimicrobial Targets: Certain benzamide derivatives have been developed as fungicides and insecticides, indicating potential applications beyond human medicine. mdpi.com
Future research should involve high-throughput screening of this compound against large panels of receptors, enzymes, and ion channels. This unbiased approach could reveal unexpected biological activities and open up entirely new therapeutic fields for this compound, such as in neurodegenerative diseases, oncology, or infectious diseases.
| Target Class | Specific Examples | Associated Therapeutic Area |
|---|---|---|
| G-Protein Coupled Receptors (GPCRs) | Dopamine Receptors, Serotonin Receptors | Psychiatry, Neurology |
| Enzymes | Acetylcholinesterase, Carbonic Anhydrase | Neurology, Oncology, Ophthalmology |
| Chaperone Proteins | Sigma-1 Receptor (S1R) | Neurology, Psychiatry |
| Microbial Proteins | Fungal or Bacterial Enzymes | Infectious Disease, Agriculture |
Development of Advanced In Vitro Models for Mechanistic Elucidation
To better understand how this compound functions at a biological level, future research must move beyond traditional 2D cell cultures. Advanced in vitro models, such as organ-on-a-chip (OOC) systems, offer a more physiologically relevant environment to study a compound's efficacy, mechanism of action, and potential toxicity. nih.govnih.gov
Organ-on-a-Chip (OOC) Technology: OOCs, also known as microphysiological systems, are microfluidic devices that contain living human cells in a 3D arrangement that mimics the architecture and function of human organs like the liver, brain, or kidney. pfizer.comfluigent.com By perfusing this compound through these chips, researchers can study its effects with greater accuracy. For example:
A liver-on-a-chip can be used to investigate the compound's metabolism, identify potential metabolites, and assess hepatotoxicity in a human-relevant context. nih.gov
A brain-on-a-chip or a blood-brain barrier-on-a-chip could be used to determine if the compound can penetrate the central nervous system and to study its effects on neuronal cells, which would be crucial if it is being explored for neurological targets. vt.edu
These advanced models can provide critical data on the compound's pharmacokinetics and pharmacodynamics, helping to bridge the gap between preclinical studies and clinical trials and potentially reducing the reliance on animal models. nih.gov
| Feature | Traditional 2D Cell Culture | Advanced 3D/Organ-on-a-Chip Models |
|---|---|---|
| Cellular Environment | Flat, artificial monolayer | 3D architecture mimicking native tissue |
| Physiological Relevance | Low | High; includes fluid flow and cell-cell interactions |
| Predictive Accuracy | Limited | Improved prediction of human responses |
| Application | Basic screening | Mechanistic studies, toxicity, metabolism, PK/PD modeling |
Collaborative Research Initiatives in Benzamide Chemistry
The journey of a single compound from the laboratory to clinical application is complex, costly, and requires a wide range of expertise. acs.org Future progress for this compound will likely depend on robust collaborative research initiatives that bring together academic and industrial partners.
Academia-Industry Partnerships: Such collaborations are powerful drivers of innovation. acs.org Academic labs can contribute by exploring fundamental biology, identifying novel targets, and innovating in synthetic chemistry. nih.gov Industry partners provide crucial resources and expertise in medicinal chemistry optimization, large-scale screening, preclinical development, and navigating the regulatory landscape. tandfonline.com A partnership focused on the this compound scaffold could create a pipeline for developing a new class of therapeutics. biochemistry.org
These initiatives foster an environment where academic creativity is paired with the developmental rigor of the pharmaceutical industry, maximizing the potential for success and accelerating the translation of scientific discoveries into tangible benefits for patients. researchgate.net
Q & A
What are the recommended synthetic routes for 5-Bromo-2-propoxybenzamide, and how do reaction conditions influence yield and purity?
Basic : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, brominated benzamide derivatives are often prepared by reacting 5-bromo-2-hydroxybenzamide with propyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C). Solvent choice (polar aprotic vs. protic) and temperature significantly impact reaction efficiency and byproduct formation .
Advanced : Optimizing regioselectivity in the presence of competing reactive sites (e.g., hydroxyl or amine groups) may require protective group strategies. For instance, protecting the benzamide’s amine with Boc (tert-butoxycarbonyl) before introducing the propoxy group can prevent undesired alkylation .
How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR, IR) for this compound derivatives?
Basic : Cross-validate spectral assignments using high-purity reference standards and control experiments. For example, discrepancies in aromatic proton splitting patterns in NMR may arise from solvent effects or impurities; deuterated DMSO or CDCl₃ should be used for consistency .
Advanced : Employ computational methods (DFT calculations) to predict NMR/IR spectra and compare with experimental data. This approach helps identify misassignments, particularly in complex splitting scenarios caused by bromine’s anisotropic effects .
What analytical techniques are critical for confirming the structural integrity of this compound?
Basic : Use a combination of LC-MS (for molecular weight confirmation), ¹H/¹³C NMR (for substituent positioning), and elemental analysis (C, H, N, Br quantification). For example, the propoxy group’s methylene protons typically appear as a triplet at δ ~1.0–1.5 ppm in CDCl₃ .
Advanced : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of molecular geometry. Crystallization in solvents like ethyl acetate/hexane mixtures can yield suitable crystals, with data refinement ensuring minimal R-factor discrepancies (e.g., <0.05) .
What are the key considerations for designing biological activity assays involving this compound?
Basic : Prioritize solubility testing in assay-compatible media (e.g., DMSO/PBS mixtures). For in vitro studies, ensure concentrations remain below the compound’s critical micelle concentration to avoid aggregation artifacts .
Advanced : Structure-activity relationship (SAR) studies should systematically modify the propoxy chain length or benzamide substituents to assess pharmacological relevance. Computational docking (e.g., AutoDock Vina) can predict binding affinities to target proteins, guiding experimental prioritization .
How should researchers address stability and storage challenges for this compound?
Basic : Store the compound in airtight, light-resistant containers at –20°C to prevent degradation. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to identify degradation products via HPLC .
Advanced : Investigate degradation pathways using LC-MS/MS. For instance, hydrolysis of the benzamide bond under acidic conditions may require buffered formulations for long-term biological assays .
What strategies mitigate synthetic byproducts in this compound preparation?
Basic : Monitor reactions via TLC or inline FTIR to detect intermediates. Silica gel chromatography with gradient elution (hexane/ethyl acetate) effectively separates unreacted brominated precursors .
Advanced : Employ flow chemistry for precise control over reaction parameters (e.g., residence time, temperature), minimizing side reactions like over-alkylation. Process analytical technology (PAT) tools enable real-time purity tracking .
How can computational modeling enhance the study of this compound’s physicochemical properties?
Advanced : Use quantum mechanical calculations (e.g., Gaussian) to predict logP, pKa, and solubility. Molecular dynamics simulations (e.g., GROMACS) can model membrane permeability, aiding in pharmacokinetic profiling .
What are the best practices for reproducing literature protocols involving this compound?
Basic : Validate reagent purity (e.g., ≥95% by HPLC) and solvent dryness (via molecular sieves). Document exact stoichiometry and equipment calibration (e.g., temperature probes) to minimize variability .
Advanced : Collaborate with original authors to access raw data or unpublished details. Use statistical tools (e.g., Design of Experiments) to identify critical factors (e.g., stirring rate, inert atmosphere) affecting reproducibility .
How can researchers leverage this compound as a precursor for novel analogs?
Advanced : Functionalize the benzamide core via cross-coupling (e.g., Suzuki-Miyaura for aryl boronic acids) or click chemistry. For example, substituting the bromine with a pyridyl group via Pd-catalyzed coupling expands bioactivity screening potential .
What safety protocols are essential when handling this compound?
Basic : Use PPE (gloves, goggles) and work in a fume hood. Avoid skin contact, as brominated aromatics may cause irritation. Dispose of waste via certified hazardous waste programs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
